molecular formula C8H5BrClFO B2384964 5-BRomo-4-chloro-2-fluoro-3-methylbenzaldehyde CAS No. 2237237-68-0

5-BRomo-4-chloro-2-fluoro-3-methylbenzaldehyde

Cat. No.: B2384964
CAS No.: 2237237-68-0
M. Wt: 251.48
InChI Key: UBDVXMVXNJOSNU-UHFFFAOYSA-N
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Properties

IUPAC Name

5-bromo-4-chloro-2-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4-7(10)6(9)2-5(3-12)8(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDVXMVXNJOSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde typically involves the halogenation of a precursor benzaldehyde compound. One common method is the bromination of 4-chloro-2-fluoro-3-methylbenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde depends on its specific applicationThe presence of halogens can enhance the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-2-fluorobenzaldehyde: Similar structure but lacks the methyl group.

    5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid: Oxidized form of the aldehyde.

    5-Bromo-4-chloro-2-fluoro-3-methylbenzyl alcohol: Reduced form of the aldehyde.

Uniqueness

5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzaldehyde ring, which imparts distinct chemical properties and reactivity. The presence of these halogens can influence the compound’s electronic structure and its interactions with other molecules .

Biological Activity

5-Bromo-4-chloro-2-fluoro-3-methylbenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8H5BrClF, which features a benzaldehyde structure with three halogen substituents. The presence of these halogens significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile due to the aldehyde group. In biological systems, it may interact with various enzymes and receptors, potentially modulating biochemical pathways involved in disease processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds or through non-covalent interactions.
  • Receptor Modulation : It may bind to various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that halogenated benzaldehydes exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains and fungi.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally related compounds can be insightful.

Compound NameKey FeaturesBiological Activity
4-Chloro-2-fluorobenzaldehydeLacks bromine; potential for different reactivityModerate antimicrobial activity
5-Bromo-2-fluorobenzaldehydeSimilar structure; potential for enhanced activityNotable cytotoxic effects in vitro
5-Bromo-4-fluorobenzaldehydeContains fluorine; impacts reactivityExhibits anti-inflammatory properties

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various halogenated benzaldehydes. The results indicated that compounds with bromine and chlorine substitutions displayed potent activity against Gram-positive bacteria, suggesting that this compound may have similar effects .
  • Anticancer Activity : Research conducted on structurally similar compounds revealed their ability to inhibit tumor growth in xenograft models. These findings suggest that further exploration of this compound could lead to promising anticancer agents .

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